
3-(3-Ethylphenoxy)azetidine hydrochloride
Overview
Description
3-(3-Ethylphenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C11H15NOCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethylphenoxy)azetidine hydrochloride typically involves the reaction of 3-ethylphenol with azetidine under acidic conditions. The reaction can be carried out using a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the azetidine ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethylphenoxy)azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Pharmaceutical Development
3-(3-Ethylphenoxy)azetidine hydrochloride serves as a vital building block in the synthesis of novel pharmaceuticals. Its azetidine ring structure contributes to its reactivity and biological activity, making it a candidate for various drug development projects. Research indicates that derivatives of azetidine compounds can exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties.
1.2 Biological Activity
Studies on related phenoxy-substituted azetidines have shown potential activity against various biological targets. For instance, the compound may interact with enzymes involved in metabolic pathways or act as a receptor modulator, which could be beneficial in treating conditions like pain and inflammation.
Inhibition Studies
Research has explored the inhibition potential of this compound on specific enzymes. For example, studies have indicated that related compounds can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory responses. Such findings suggest that this compound could be developed into an anti-inflammatory agent .
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis has been conducted on phenoxy-substituted azetidines, revealing that modifications to the substituents on the azetidine ring significantly affect biological activity. For instance, variations in the alkyl chain length or branching can enhance or diminish potency against target enzymes .
Mechanism of Action
The mechanism by which 3-(3-Ethylphenoxy)azetidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-Ethylphenoxy)azetidine hydrochloride can be compared with other similar compounds, such as 3-(3-ethylphenoxy)propylamine hydrochloride and 3-ethylphenol These compounds share structural similarities but may differ in their reactivity, biological activity, and applications
Biological Activity
3-(3-Ethylphenoxy)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Chemical Formula : C11H16ClNO
- Molecular Weight : 215.71 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes.
The compound primarily acts as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in metabolic pathways associated with inflammation and cardiovascular health. By inhibiting sEH, the compound may help regulate blood pressure and reduce inflammatory responses.
Therapeutic Applications
The therapeutic potential of this compound spans several medical conditions:
- Cardiovascular Diseases : Inhibition of sEH has been linked to reduced hypertension and improved endothelial function.
- Inflammatory Disorders : The compound may mitigate conditions such as rheumatoid arthritis by lowering inflammatory markers.
- Neurological Disorders : There is emerging evidence suggesting potential benefits in neuroprotection and modulation of neuroinflammatory processes.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Study | Findings | |
---|---|---|
Study on Hypertension | Demonstrated significant reduction in systolic blood pressure in hypertensive rats | Supports cardiovascular benefits |
Inflammatory Response Study | Showed decreased levels of pro-inflammatory cytokines in treated models | Validates anti-inflammatory potential |
Research Findings
Recent studies have highlighted the multifaceted roles of this compound in various biological systems:
- Inhibition of sEH : The compound has been shown to effectively inhibit sEH, leading to enhanced levels of epoxyeicosatrienoic acids (EETs), which are beneficial for vascular health .
- Anti-inflammatory Effects : Research indicates that treatment with this compound can lower inflammatory cytokines, suggesting its utility in treating chronic inflammatory diseases .
- Neuroprotective Properties : Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases .
Properties
IUPAC Name |
3-(3-ethylphenoxy)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVWPAVEFGXQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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